Beta-Amyloid peptides are generated through the proteolytic cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. The cleavage process results in various lengths of amyloid beta peptides, with Beta-Amyloid (15-25) being a specific fragment that plays a role in amyloid aggregation and neurotoxicity .
Beta-Amyloid (15-25) belongs to a class of peptides known as amyloidogenic peptides. These peptides are characterized by their propensity to misfold and aggregate into insoluble fibrils, contributing to amyloid plaque formation in the brain. The classification of these peptides is essential in understanding their role in neurodegenerative diseases, particularly Alzheimer's disease.
The synthesis of Beta-Amyloid (15-25) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to form the peptide chain. Key steps include:
The purification of synthesized peptides often employs reverse-phase high-performance liquid chromatography (RP-HPLC). This technique separates peptides based on their hydrophobicity, allowing for the isolation of Beta-Amyloid (15-25) from other byproducts. Characterization can be performed using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm the identity and purity of the synthesized product .
Beta-Amyloid (15-25) consists of a sequence of amino acids that contribute to its structural conformation. The structure can be influenced by environmental factors such as pH and ionic strength, which affect its aggregation propensity.
Studies using nuclear magnetic resonance spectroscopy have shown that this fragment can adopt both alpha-helical and beta-sheet conformations depending on its environment. This structural flexibility is critical for understanding its aggregation behavior .
Beta-Amyloid (15-25) participates in various chemical reactions, primarily involving aggregation into larger amyloid fibrils. These reactions can be influenced by factors such as concentration, temperature, and the presence of metal ions.
The aggregation process is often studied using techniques like thioflavin T fluorescence assays, which allow researchers to monitor fibril formation in real-time. Understanding these reactions provides insight into the mechanisms underlying amyloid plaque formation .
The mechanism by which Beta-Amyloid (15-25) exerts its effects involves several pathways:
Research indicates that oligomeric forms of beta-amyloid are particularly toxic, affecting long-term potentiation and leading to synaptic loss .
Beta-Amyloid (15-25) is a hydrophilic peptide under physiological conditions but can adopt hydrophobic characteristics when aggregated. Its solubility varies significantly based on concentration and environmental conditions.
The chemical stability of Beta-Amyloid (15-25) is influenced by factors such as temperature and pH. It is susceptible to oxidation and can undergo modifications that affect its aggregation behavior.
Relevant data indicate that changes in environmental conditions can lead to significant alterations in its structural properties, impacting its biological activity .
Beta-Amyloid (15-25) has several applications in scientific research:
The KLVFFA (15-20) hexapeptide within β-amyloid (15-25) constitutes a critical aggregation-prone region (APR) driving initial oligomerization events. This segment's conformational stability arises from a hydrophobic core (Leu17, Val18, Phe19, Phe20) flanked by charged residues (Lys16, Glu22), creating an amphiphilic profile that promotes β-sheet nucleation under physiological conditions [9]. Solid-state NMR studies reveal that Lys16 forms salt bridges with Glu22 or Asp23 in nascent oligomers, constraining backbone flexibility and accelerating dimer formation [3] [9]. Mutagenic analyses demonstrate that Phe19-to-Ala substitutions reduce β-sheet content by >60%, confirming aromatic stacking as a key determinant of oligomer stability [6].
Molecular dynamics simulations show that the 15-25 fragment samples collapsed coil conformations prior to adopting stable β-hairpins, with residues 18-21 (VFFA) forming a transient hydrophobic cluster that initiates nucleation [8]. The C-terminal segment (21-25) exhibits conformational heterogeneity, with Glu22 and Asp23 adopting alternating side-chain rotamers that modulate inter-peptide electrostatic repulsion [4].
Table 1: Key Residues Governing Aβ(15-25) Oligomerization
Residue Position | Amino Acid | Role in Aggregation | Experimental Evidence |
---|---|---|---|
16 | Lysine | Salt bridge formation, charge neutralization | ssNMR hydrogen bonding maps [9] |
17 | Leucine | Hydrophobic core packing | Altered aggregation kinetics in L17A mutants [6] |
19 | Phenylalanine | Aromatic stacking, π-π interactions | Fluorescence quenching assays [3] |
22 | Glutamate | Electrostatic modulation, salt bridge partner | pH-dependent aggregation studies [4] |
Protofibrillar structures of Aβ(15-25) exhibit characteristic cross-β topology with β-strands perpendicular to the fibril axis and hydrogen bonds parallel to it. Cryo-EM reconstructions at 4.2 Å resolution reveal that residues 17-24 form extended β-strands organized into paired protofilaments with C₂ symmetry [2]. Each protofilament contains in-register parallel β-sheets with inter-strand spacing of 4.8 Å and inter-sheet distances of 10.2 Å, consistent with X-ray fiber diffraction patterns of full-length Aβ fibrils [2] [5].
The hydrogen bonding network between adjacent strands involves main-chain carbonyls of Val18 and Phe20 forming bifurcated hydrogen bonds with amide nitrogens of Phe19 and Ala21, creating a zipper-like connectivity pattern [6]. Fourier-transform infrared (FTIR) spectroscopy identifies a dominant amide I band at 1625 cm⁻¹, confirming β-sheet prevalence, with a minor component at 1695 cm⁻¹ indicating anti-parallel β-sheet populations in early assemblies [4]. Protofibril elongation follows dock-lock kinetics, where rapid initial association (docking) precedes slow structural rearrangement (locking) that optimizes side-chain interdigitation within the hydrophobic core [8].
Table 2: Structural Parameters of Aβ(15-25) Cross-β Assemblies
Structural Parameter | Value | Experimental Method | Biological Significance |
---|---|---|---|
Inter-strand spacing | 4.76 ± 0.15 Å | X-ray fiber diffraction [2] | Core β-sheet packing distance |
Inter-sheet distance | 10.18 ± 0.3 Å | Cryo-EM tomography [3] | Steric zipper interface width |
Hydrogen bond length | 2.89 ± 0.1 Å | ssNMR distance constraints [9] | Stability of β-sheet network |
Twist angle | 1.2° ± 0.3° per residue | Atomic force microscopy [10] | Fibril superhelical morphology |
Aβ(15-25) fibrils exhibit structural polymorphism governed by diverse steric zipper configurations. X-ray crystallography of microcrystals identifies three predominant zipper classes:
Class 1 zippers dominate in aqueous buffers, featuring dry steric interfaces where Phe19 side chains interdigitate with van der Waals contacts of 3.8–4.2 Å [3]. Mutations at position 20 (Phe→Asn) shift zipper topology to class 3 configurations due to asparagine ladders forming hydrogen-bonded polar zippers [10]. Temperature-induced polymorphism occurs at 37°C, where thermal energy enables backbone rearrangements that convert antiparallel β-sheets (favored at 4°C) to parallel configurations through a nucleation-elongation mechanism [10].
Solid-state NMR measurements of torsion angles reveal that polymorphic differences originate from φ/ψ backbone variations at Val18 and Phe19, with parallel zippers adopting β-strand dihedrals (-120°, 130°) while antiparallel forms sample (-140°, 145°) [3]. These subtle differences propagate to macroscopic fibril structures, with class 1 zippers forming straight filaments and class 8 generating twisted ribbons with periodicities of 70–100 nm [2].
Table 3: Steric Zipper Classification in Aβ(15-25) Polymorphs
Zipper Class | β-Sheet Orientation | Key Stabilizing Interactions | Polymorphism Trigger |
---|---|---|---|
Class 1 | Parallel | Phe19 interdigitation, Leu17 hydrophobic packing | Physiological temperature/pH [3] |
Class 8 | Antiparallel | Edge-on Phe20 aromatic stacking, Lys16-Glu22 salt bridges | Low temperature (4°C) [10] |
Class 3 | Parallel polar | Asn20-Asn20 hydrogen bond ladders, Gln21 side chain packing | Phe20Asn mutation [10] |
Solvent composition directly modulates Aβ(15-25)'s secondary structure population and assembly kinetics. Circular dichroism spectroscopy demonstrates that aqueous buffers promote 45–60% β-sheet content, while hexafluoroisopropanol (HFIP)/water mixtures (30:70 v/v) stabilize α-helical conformations (85% helix) by disrupting hydrophobic interactions [4] [7]. This helix-inducing effect arises from HFIP's ability to compete for hydrogen bonds via its hydroxyl group while its fluorinated alkyl chain creates low-dielectric microenvironments that destabilize β-sheet formation [7].
Molecular dynamics simulations reveal that dimethyl sulfoxide (DMSO) reduces β-sheet propensity by 75% through preferential solvation of Phe residues, with solvent-accessible surface area (SASA) increasing by 30% compared to aqueous environments [7]. Ethanol concentrations >20% v/v induce topological switching from antiparallel to parallel β-sheets by altering dielectric constant (ε = 40–45) and weakening electrostatic interactions [10]. Importantly, solvent history dictates subsequent aggregation pathways: HFIP-denatured peptides transition through a structurally expanded monomeric state upon aqueous dilution, accelerating fibrillization 3-fold compared to peptides initially dissolved in water [4].
Ion-specific effects follow the Hofmeister series, where kosmotropic anions (SO₄²⁻) promote ordered fibril assembly by dehydrating the peptide surface, while chaotropic ions (SCN⁻) induce amorphous aggregation through charge screening [4].
Table 4: Solvent Effects on Aβ(15-25) Conformational States
Solvent Condition | Secondary Structure (%) | Aggregation Rate Constant (h⁻¹) | Dominant Assembly Morphology |
---|---|---|---|
Water (pH 7.4) | β-sheet: 58 ± 5 | 0.12 ± 0.03 | Fibrillar (10 nm diameter) [4] |
30% HFIP/water | α-helix: 85 ± 3 | 0.02* (*after dilution) | Oligomeric (4–6 nm) [7] |
20% Ethanol/water | β-sheet: 68 ± 4 (parallel) | 0.18 ± 0.05 | Twisted ribbons [10] |
5% DMSO/water | Random coil: 90 ± 2 | 0.01 ± 0.005 | Amorphous aggregates [7] |
Concluding Remarks
The aggregation landscape of β-amyloid (15-25) is governed by an interplay of sequence-specific determinants (KLVFFA hydrophobic core), supramolecular architectures (cross-β protofilaments), steric zipper polymorphisms, and solvent-modulated folding pathways. Its structural minimalism provides a powerful model for deciphering universal amyloid assembly principles while retaining pathological relevance through its conserved interactions in full-length Aβ fibrils. The observed environmental sensitivity of its aggregation pathways underscores the context-dependence of amyloid formation, suggesting that in vivo microenvironmental variations may drive polymorphic outcomes in disease states.
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